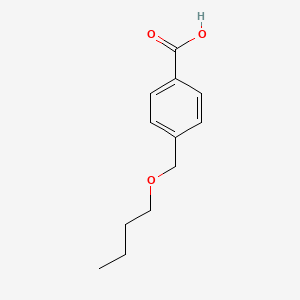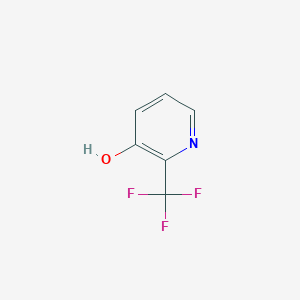
2-(Furan-3-yl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Furan-3-yl)-2-methylpropanoic acid is an organic compound characterized by a furan ring attached to a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-3-yl)-2-methylpropanoic acid typically involves the reaction of furan derivatives with appropriate reagents. One common method starts with the furan-3-carboxylic acid, which undergoes a series of reactions including lithiation, functionalization, and cross-coupling to introduce the desired substituents . The reaction conditions often involve the use of organolithium reagents and transition metal catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve the use of carbohydrate-derived furfurals as starting materials. These furfurals can be converted into the target compound through catalytic processes that include oxidation, esterification, and hydrogenation . The use of sustainable and renewable feedstocks is emphasized to reduce environmental impact and improve process efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Furan-3-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furoic acid derivatives.
Reduction: The olefinic group in the furan ring can be selectively reduced using catalytic hydrogenation.
Substitution: Electrophilic substitution reactions can occur at the furan ring, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as palladium on carbon (Pd/C) for hydrogenation.
Electrophiles: Such as halogens or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions include furoic acid derivatives, reduced furan compounds, and various substituted furan derivatives .
Applications De Recherche Scientifique
2-(Furan-3-yl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(Furan-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The furan ring can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furfural: A related compound with a furan ring and an aldehyde group.
Furoic acid: An oxidized derivative of furan with a carboxylic acid group.
2-Methylfuran: A furan derivative with a methyl group at the 2-position
Uniqueness
2-(Furan-3-yl)-2-methylpropanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Propriétés
IUPAC Name |
2-(furan-3-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-8(2,7(9)10)6-3-4-11-5-6/h3-5H,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHCLBWSZGUQQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=COC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1319594.png)













